N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that features a unique structure combining a thieno[3,2-d]pyrimidine core with various functional groups
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O3S/c1-32-14-5-2-12(3-6-14)15-10-33-20-19(15)27-11-29(21(20)31)9-18(30)28-17-8-13(22(24,25)26)4-7-16(17)23/h2-8,10-11H,9H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHXUCJDMUQKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, improving reaction yields, and minimizing waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group like an amine or halide.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The structural integrity of the synthesized compound is confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for analyzing the purity and molecular weight of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide. In vitro evaluations indicate:
- Inhibition of Tumor Cell Growth : The compound has shown significant cytotoxic effects against various human cancer cell lines, with mean growth inhibition values suggesting its efficacy as an antitumor agent .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .
Drug-Like Properties
The drug-like properties of this compound have been evaluated using predictive models, indicating favorable characteristics for further development .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and molecules with similar functional groups, such as:
Uniqueness
What sets N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and development.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C25H22ClF3N2O3
- Molecular Weight : 490.90 g/mol
The structure features a chloro-trifluoromethyl phenyl group and a thieno-pyrimidine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds containing thieno-pyrimidine structures have demonstrated broad-spectrum antibacterial properties, particularly against resistant strains. The presence of electron-withdrawing groups enhances their potency against bacterial enzymes such as tRNA methyltransferases .
- Antitumor Activity : The compound's structural components suggest potential anti-proliferative effects. Similar derivatives have shown significant cytotoxicity in various cancer cell lines, with IC50 values often below 1 µM .
Antibacterial Activity
A study comparing various derivatives revealed that compounds with substituted phenyl groups exhibited enhanced antibacterial activity. For instance, the presence of a 4-methoxyphenyl group significantly increased the antibacterial effect compared to other substituents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Moderate |
| Compound B | 20 | High |
| This compound | TBD | TBD |
Antitumor Activity
In vitro studies have shown that related thieno-pyrimidine derivatives possess significant anti-cancer properties. For example, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 0.24 to 0.59 µM across different assays .
Case Studies and Research Findings
- Synthesis and Testing : Several studies have synthesized related thieno-pyrimidine derivatives and evaluated their biological activities. One study reported that derivatives with specific substituents showed enhanced inhibition against Mycobacterium smegmatis, indicating potential for treating resistant infections .
- Structure–Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups generally enhances the potency of these compounds against various pathogens and cancer cells .
Q & A
Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the thieno[3,2-d]pyrimidin-4-one core with a substituted phenylacetamide via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or fluorination reagents like DAST (diethylaminosulfur trifluoride) .
- Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for coupling efficiency).
Table 1 : Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 65–75 |
| 2 | DAST, CH₂Cl₂ | CH₂Cl₂ | 0°C → RT | 50–60 |
Q. What crystallographic insights inform the design of analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
